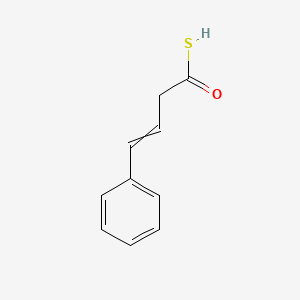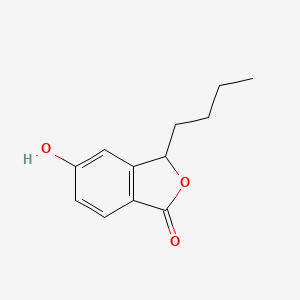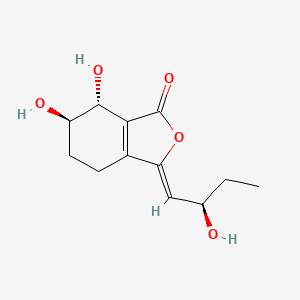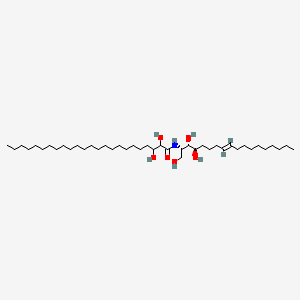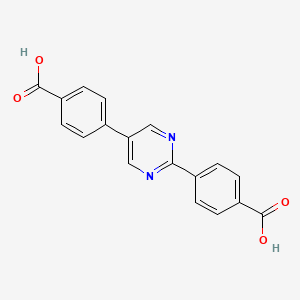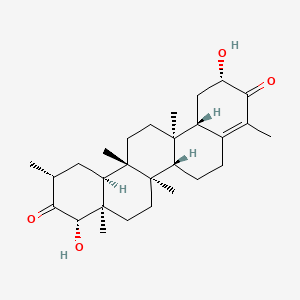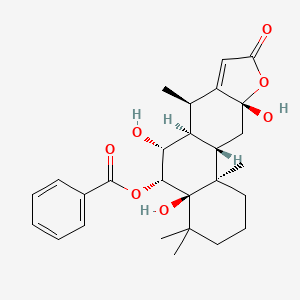
12-demethylneocaesalpin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Demethylneocaesalpin F is a high-purity natural product . It is found in the herbs of Caesalpinia pulcherrima . The compound has a molecular weight of 470.6 g/mol .
Physical And Chemical Properties Analysis
The physical description of 12-demethylneocaesalpin F is not specified in the sources I found . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Biomedicine: Anticancer Potential
12-demethylneocaesalpin F: has been identified in studies involving Caesalpinia pulcherrima , a plant known for its medicinal properties . Research indicates that this compound exhibits anticancer effects on various cancer cell lines, suggesting its potential use in developing new anticancer therapies. The ability to target and induce toxicity in cancer cells highlights its significance in medical research and drug development.
Organic Materials: Anti-Cancer Properties
In the realm of organic materials, 12-demethylneocaesalpin F has been isolated from herbs like Latakaranja (Caesalpinia crista) and shown to possess anti-cancer effects . This discovery opens up possibilities for the compound’s use in creating organic materials with health benefits, particularly in designing compounds with targeted therapeutic actions against cancer cells.
Inorganic Materials: Bioresorbable Electronics
While direct applications of 12-demethylneocaesalpin F in inorganic materials are not well-documented, the broader field of bioresorbable electronics in biomedicine could benefit from the compound’s biological activity . Its potential antibacterial and anticancer properties might be leveraged in designing inorganic materials that can interact beneficially with biological systems.
Foodstuffs: Insecticidal Activities
12-demethylneocaesalpin F: has demonstrated significant antifeedant and insecticidal activities against certain insect herbivores . This suggests its application in agriculture as a natural pesticide, which could be used to protect crops without the environmental and health risks associated with synthetic chemicals.
Biosamples: Antifeedant and Insecticidal Properties
The compound’s antifeedant and insecticidal properties also make it a candidate for study in biosample applications . Its effectiveness against plant-feeding insects could lead to developments in biological sample preservation and protection, ensuring the integrity of samples against insect-related damage.
Novel Characterization and Quantitation Methods
The structural elucidation of 12-demethylneocaesalpin F involves advanced spectroscopic methods such as NMR, HRESIMS, and X-ray diffraction analysis . These techniques represent novel characterization and quantitation methods that can be applied to other cassane diterpenoids, enhancing our understanding of these compounds and their potential applications.
Safety and Hazards
In case of exposure, it is recommended to move the victim into fresh air and give artificial respiration if needed . Skin contact should be avoided and contaminated clothing should be removed immediately . In case of ingestion, do not induce vomiting and seek medical attention immediately . The chemical should be stored in suitable and closed containers for disposal .
Mecanismo De Acción
Target of Action
The primary target of 12-Demethylneocaesalpin F is the fungus Aspergillus fumigatus . This compound has been shown to be an effective antifungal agent, with activity equal to or greater than that of amphotericin B .
Biochemical Pathways
Given its antifungal activity, it can be inferred that it disrupts essential biochemical pathways in aspergillus fumigatus, leading to its antifungal effects .
Result of Action
The primary result of the action of 12-Demethylneocaesalpin F is its potent antifungal activity against Aspergillus fumigatus . This suggests that the compound’s action at the molecular and cellular levels leads to the inhibition of fungal growth or survival.
Action Environment
The action, efficacy, and stability of 12-Demethylneocaesalpin F can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s efficacy . It is recommended to store the compound at -20°C for long-term use . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .
Propiedades
IUPAC Name |
[(4aR,5R,6R,6aS,7R,10aR,11aS,11bR)-4a,6,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O7/c1-15-17-13-19(28)34-26(17,31)14-18-20(15)21(29)22(33-23(30)16-9-6-5-7-10-16)27(32)24(2,3)11-8-12-25(18,27)4/h5-7,9-10,13,15,18,20-22,29,31-32H,8,11-12,14H2,1-4H3/t15-,18-,20-,21+,22+,25+,26+,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLRSKHOMKTLFY-WKAYIHASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C1=CC(=O)O3)O)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)O)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-demethylneocaesalpin F | |
Q & A
Q1: What is the biological activity of 12-Demethyl neocaesalpin F?
A1: 12-Demethyl neocaesalpin F, a cassane diterpenoid isolated from the aerial parts of Caesalpinia pulcherrima [], exhibited significant antifeedant activity against the diamondback moth (Plutella xylostella), a major agricultural pest. The study found that 12-Demethyl neocaesalpin F had an EC50 value of 3.05 µg/cm2 against P. xylostella []. This suggests that 12-Demethyl neocaesalpin F could potentially be used as a natural insecticide to protect crops from this pest.
Q2: Were other cassane diterpenoids isolated from Caesalpinia pulcherrima in this study, and did they show similar activity?
A2: Yes, the study isolated a total of 21 cassane diterpenoids from Caesalpinia pulcherrima, including 10 new compounds []. Several of these compounds, including isovouacapenol C and pulcherrimin C, also exhibited notable antifeedant activity against either P. xylostella or the oriental armyworm (Mythimna separate), another agricultural pest []. This suggests that Caesalpinia pulcherrima is a promising source of natural insecticides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

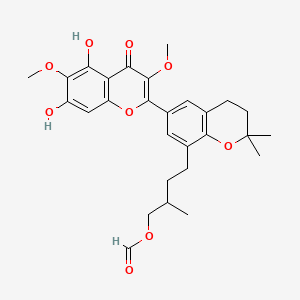
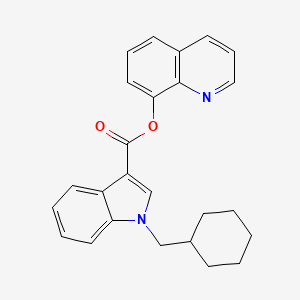
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

